

An In-depth Technical Guide on the Crystal Structure of 2,7-Dimethylphenazine

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Compound of Interest

Compound Name: 2,7-Dimethylphenazine

Cat. No.: B15491785

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2,7-Dimethylphenazine**, a heterocyclic aromatic compound. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields where a detailed understanding of the solid-state structure of phenazine derivatives is crucial.

Crystallographic Data

The crystal structure of **2,7-Dimethylphenazine** has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 874812.^[1] The key parameters defining the crystal structure are summarized in the table below.

Parameter	Value
Empirical Formula	C ₁₄ H ₁₂ N ₂
Formula Weight	208.26
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	6.063(2) Å
b	13.789(4) Å
c	6.223(2) Å
α	90°
β	98.68(3)°
γ	90°
Volume	514.5(3) Å ³
Z	2
Density (calculated)	1.343 Mg/m ³
Absorption Coefficient	0.081 mm ⁻¹
F(000)	220

Experimental Protocols

The determination of the crystal structure of **2,7-Dimethylphenazine** involved the synthesis of the compound followed by single-crystal X-ray diffraction analysis.

Synthesis of 2,7-Dimethylphenazine

A detailed synthesis procedure is described in the primary literature associated with the crystal structure determination. The general approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or a derivative.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of **2,7-Dimethylphenazine** in an appropriate organic solvent. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

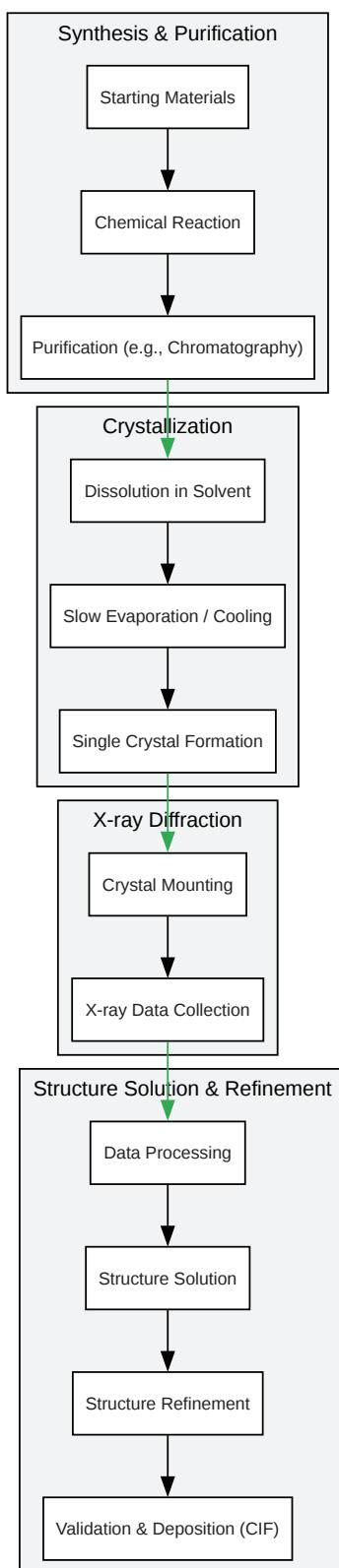
A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were then processed, and the structure was solved and refined using specialized crystallographic software. The final structural model was validated and deposited in the CCDC.

Molecular and Crystal Structure

2,7-Dimethylphenazine is a planar molecule with the two methyl groups located at the 2 and 7 positions of the phenazine core. In the crystalline state, the molecules pack in a herringbone arrangement, driven by intermolecular interactions such as π - π stacking and C-H \cdots N hydrogen bonds. This packing motif is common for planar aromatic molecules and influences the material's bulk properties.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **2,7-Dimethylphenazine**.



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Workflow for Crystal Structure Determination

Biological Significance

While phenazine derivatives, as a class, are known for their diverse biological activities, including antimicrobial and antitumor properties, there is currently limited specific information available in the public domain regarding the signaling pathways directly modulated by **2,7-Dimethylphenazine**. Further research is required to elucidate its specific biological targets and mechanisms of action.

The detailed structural information provided in this guide can serve as a foundation for such investigations, enabling researchers to perform computational studies, such as molecular docking, to predict potential biological interactions and guide the design of future drug development efforts.

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References

- 1. CCDC CIF [chem.gla.ac.uk]
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